Lorazepam glucuronide

Catalog No.
S533559
CAS No.
32781-79-6
M.F
C21H18Cl2N2O8
M. Wt
497.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lorazepam glucuronide

CAS Number

32781-79-6

Product Name

Lorazepam glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H18Cl2N2O8

Molecular Weight

497.3 g/mol

InChI

InChI=1S/C21H18Cl2N2O8/c22-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)23)25-19(18(29)24-12)33-21-16(28)14(26)15(27)17(32-21)20(30)31/h1-7,14-17,19,21,26-28H,(H,24,29)(H,30,31)/t14-,15-,16+,17-,19?,21-/m0/s1

InChI Key

IWOJSSFCRQKNKN-IFBJMGMISA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl

solubility

Soluble in DMSO

Synonyms

Lorazepam glucuronide;

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)Cl

The exact mass of the compound Lorazepam glucuronide is 496.044 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lorazepam glucuronide is the primary urinary metabolite of the benzodiazepine lorazepam and a critical analytical reference material for clinical toxicology and pharmacokinetic testing. As a highly polar conjugate, it represents the major elimination product in human urine, with only approximately 0.5% of the parent drug excreted unchanged [1]. Procurement of certified reference materials of lorazepam glucuronide is essential for the direct LC-MS/MS quantification of the metabolite and for validating the hydrolysis efficiency of beta-glucuronidase enzymes in high-sensitivity immunoassays [2]. Furthermore, it serves as a highly specific product standard for UDP-glucuronosyltransferase (UGT) 2B15 and 2B7 activity in in vitro drug metabolism studies [3].

Substituting lorazepam glucuronide with the parent drug (lorazepam) or generic benzodiazepine calibrators (e.g., nordiazepam, oxazepam) fundamentally compromises assay validation and quality control. Standard benzodiazepine immunoassays exhibit notoriously poor cross-reactivity with intact glucuronidated metabolites [1]. Calibrating or validating a urine drug screen using only the parent lorazepam fails to simulate physiological reality, where the glucuronide form dominates. Without the exact glucuronide standard, laboratories cannot accurately assess the required enzymatic hydrolysis step or validate direct LC-MS/MS detection methods, leading to a well-documented high rate of false-negative results in compliance monitoring [2]. Additionally, in DMPK assays, substituting with other benzodiazepine glucuronides skews metabolic profiling due to distinct UGT isoform specificities[3].

Immunoassay Cross-Reactivity and False-Negative Prevention

Standard unhydrolyzed immunoassays exhibit severe detection deficits for conjugated benzodiazepines. Lorazepam glucuronide demonstrates less than 4% to 6% cross-reactivity in conventional screens, requiring a concentration greater than 19,615 ng/mL to trigger a positive result at a standard 200 ng/mL cutoff [1]. In contrast, generic calibrators like nordiazepam or the parent lorazepam trigger at the baseline cutoff[2]. This massive discrepancy mandates the use of the specific glucuronide standard to validate beta-glucuronidase hydrolysis protocols.

Evidence DimensionImmunoassay Cross-Reactivity Threshold
Target Compound DataLorazepam glucuronide (>19,615 ng/mL required for positive)
Comparator Or BaselineParent Lorazepam / Nordiazepam (200 ng/mL required for positive)
Quantified Difference>98% reduction in assay sensitivity without hydrolysis
ConditionsStandard unhydrolyzed urine benzodiazepine immunoassay

Procurement of the exact glucuronide is mandatory to validate beta-glucuronidase hydrolysis efficiency and prevent false negatives in clinical urine drug testing.

Enzymatic Hydrolysis Recovery and LC-MS/MS Direct Quantification

While enzymatic hydrolysis of urine samples aims to convert the glucuronide back to the parent drug, recovery rates are highly variable. Using E. coli beta-glucuronidase, the cross-reactivity recovery of lorazepam glucuronide (expressed as lorazepam base) varies between 72% and 136%, while Helix pomatia yields 84% to 134% [1]. By utilizing the lorazepam glucuronide reference standard for direct LC-MS/MS quantification, laboratories can bypass this variable hydrolysis step entirely, achieving precise detection at stringent cutoffs of 50 ng/mL [2].

Evidence DimensionAnalytical Recovery Variability
Target Compound DataDirect LC-MS/MS of Lorazepam glucuronide (100% theoretical precision at 50 ng/mL cutoff)
Comparator Or BaselineEnzymatic hydrolysis to parent Lorazepam (72% to 136% recovery variance)
Quantified DifferenceElimination of up to 36% enzyme-dependent recovery variance
ConditionsUrine sample preparation with E. coli or Helix pomatia beta-glucuronidase vs. direct LC-MS/MS

Utilizing the intact glucuronide standard enables laboratories to bypass hydrolysis, reducing sample preparation time and eliminating enzyme-dependent recovery variability.

UGT Isoform-Specific Kinetic Profiling (UGT2B15/UGT2B7)

In in vitro drug metabolism studies, lorazepam glucuronide serves as a specific product marker for UGT2B15 and UGT2B7 activity. The glucuronidation of lorazepam yields specific Michaelis-Menten kinetic constants, with Km values of 29 µM for the R-enantiomer and 36 µM for the S-enantiomer in human liver microsomes [1]. This contrasts with comparators like oxazepam, which is heavily glucuronidated by UGT1A9 in addition to UGT2B15 and UGT2B7 [2]. The distinct isoform reliance makes lorazepam glucuronide an essential analytical target for isolating UGT2B15/2B7-specific clearance.

Evidence DimensionUGT Isoform Specificity
Target Compound DataLorazepam (Glucuronidated primarily by UGT2B4, UGT2B7, UGT2B15)
Comparator Or BaselineOxazepam (Glucuronidated by UGT1A9, UGT2B7, UGT2B15)
Quantified DifferenceAbsence of UGT1A9 contribution in primary lorazepam metabolism
ConditionsHuman liver microsome (HLM) in vitro assays

Lorazepam glucuronide is required as a precise analytical marker to quantify UGT2B15/UGT2B7-specific metabolic clearance in early-stage drug-drug interaction studies.

Clinical Toxicology and Urine Drug Testing (UDT) Calibration

Lorazepam glucuronide is critical as a primary spiking standard and quality control material to validate beta-glucuronidase hydrolysis efficiency in high-sensitivity immunoassays. Because the unhydrolyzed metabolite exhibits less than 6% cross-reactivity, utilizing this specific compound ensures that the hydrolysis protocol is fully functional, thereby preventing false-negative reports in patient compliance monitoring [1].

Forensic LC-MS/MS Method Validation

In forensic toxicology, bypassing variable enzymatic hydrolysis is increasingly preferred. Lorazepam glucuronide reference materials are essential for calibrating direct, hydrolysis-free LC-MS/MS quantification methods, ensuring compliance with stringent legal and clinical cutoffs (e.g., 50 ng/mL) with high reproducibility [2].

In Vitro DMPK and Drug-Drug Interaction (DDI) Studies

In pharmaceutical development, lorazepam glucuronide is utilized as a specific product standard in human liver microsome (HLM) assays. It allows researchers to map the activity and potential inhibition of UGT2B15 and UGT2B7 enzymes by novel drug candidates, providing precise kinetic data (Km and Vmax) that cannot be obtained using generic benzodiazepine substrates [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1

Exact Mass

496.044

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

32781-79-6

Wikipedia

Lorazepam glucuronide

Dates

Last modified: 02-18-2024
1: Goucher E, Kicman A, Smith N, Jickells S. The detection and quantification of lorazepam and its 3-O-glucuronide in fingerprint deposits by LC-MS/MS. J Sep Sci. 2009 Jul;32(13):2266-72. doi: 10.1002/jssc.200900097. PubMed PMID: 19569106.
2: Dou C, Bournique JS, Zinda MK, Gnezda M, McNally AJ, Salamone SJ. Comparison of the rates of hydrolysis of lorazepam-glucuronide, oxazepam-glucuronide and tamazepam-glucuronide catalyzed by E. coli beta-D-glucuronidase using the on-line benzodiazepine screening immunoassay on the Roche/Hitachi 917 analyzer. J Forensic Sci. 2001 Mar;46(2):335-40. PubMed PMID: 11305436.
3: Papini O, Bertucci C, da Cunha SP, Dos Santos NA, Lanchote VL. Quantitative assay of lorazepam and its metabolite glucuronide by reverse-phase liquid chromatography-tandem mass spectrometry in human plasma and urine samples. J Pharm Biomed Anal. 2006 Feb 13;40(2):389-96. Epub 2005 Oct 21. PubMed PMID: 16243469.
4: Herman RJ, Chaudhary A. In vitro binding of lorazepam and lorazepam glucuronide to cholestyramine, colestipol, and activated charcoal. Pharm Res. 1991 Apr;8(4):538-40. PubMed PMID: 1871054.
5: Chaudhary A, Lane RA, Woo D, Herman RJ. Multiple-dose lorazepam kinetics: shuttling of lorazepam glucuronide between the circulation and the gut during day- and night-time dosing intervals in response to feeding. J Pharmacol Exp Ther. 1993 Dec;267(3):1034-8. PubMed PMID: 8263762.
6: O'Neal CL, Poklis A. Commentary on: Dou C, Bournique J, Zinda M, Gnezda M, Nally A, Salamone S. Comparison of rates of hydrolysis of lorazepam-glucuronide, oxazepam-glucuronide and temazepam-glucuronide catalyzed by E. coli beta-glucuronidase using the on-line benzodiazepine screening immunoassay on the Roche/Hitachi 917 analyzer. J Forensic Sci. 2002 Mar;47(2):427-8. PubMed PMID: 11908630.
7: Schillings RT, Sisenwine SF, Schwartz MH, Ruelius HW. Lorazepam: glucuronide formation in the cat. Drug Metab Dispos. 1975 Mar-Apr;3(2):85-8. PubMed PMID: 236163.
8: Verbeeck R, Tjandramaga TB, Verberckmoes R, De Schepper PJ. Biotransformation and excretion of lorazepam in patients with chronic renal failure. Br J Clin Pharmacol. 1976 Dec;3(6):1033-9. PubMed PMID: 22216526; PubMed Central PMCID: PMC1428960.
9: Greenblatt DJ, Franke K, Shader RI. Analysis of lorazepam and its glucuronide metabolite by electron-capture gas--liquid chromatography. Use in pharmacokinetic studies of lorazepam. J Chromatogr. 1978 Sep 1;146(2):311-20. PubMed PMID: 29907.
10: Morrison G, Chiang ST, Koepke HH, Walker BR. Effect of renal impairment and hemodialysis on lorazepam kinetics. Clin Pharmacol Ther. 1984 May;35(5):646-52. PubMed PMID: 6713774.
11: Baldacci A, Thormann W. Analysis of lorazepam and its 30-glucuronide in human urine by capillary electrophoresis: evidence for the formation of two distinct diastereoisomeric glucuronides. J Sep Sci. 2006 Jan;29(1):153-63. PubMed PMID: 16485721.
12: Malik-Wolf B, Vorce S, Holler J, Bosy T. Evaluation of abalone β-glucuronidase substitution in current urine hydrolysis procedures. J Anal Toxicol. 2014 Apr;38(3):171-6. doi: 10.1093/jat/bku003. Epub 2014 Jan 31. PubMed PMID: 24488113.
13: Branch RA, Cotham R, Johnson R, Porter J, Desmond PV, Schenker S. Periportal localization of lorazepam glucuronidation in the isolated perfused rat liver. J Lab Clin Med. 1983 Nov;102(5):805-12. PubMed PMID: 6631171.
14: Greenblatt DJ, Joyce TH, Comer WH, Knowles JA, Shader RI, Kyriakopoulos AA, MacLaughlin DS, Ruelius HW. Clinical pharmacokinetics of lorazepam. II. Intramuscular injection. Clin Pharmacol Ther. 1977 Feb;21(2):222-30. PubMed PMID: 13960.
15: Ruelius HW. Comparative metabolism of lorazepam in man and four animal species. J Clin Psychiatry. 1978 Oct;39(10 Pt 2):11-5. PubMed PMID: 30761.
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17: Weinmann W, Lehmann N, Müller C, Wiedemann A, Svoboda M. Identification of lorazepam and sildenafil as examples for the application of LC/ionspray-MS and MS-MS with mass spectra library searching in forensic toxicology. Forensic Sci Int. 2000 Sep 11;113(1-3):339-44. PubMed PMID: 10978646.
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